molecular formula C7H4N4O7 B2933938 2,4,6-Trinitrobenzamide CAS No. 51226-42-7

2,4,6-Trinitrobenzamide

Cat. No.: B2933938
CAS No.: 51226-42-7
M. Wt: 256.13
InChI Key: ODEUNEYDKZLGSY-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzamide is an organic compound with the molecular formula C₇H₄N₄O₇ It is a derivative of benzamide, where three nitro groups are substituted at the 2, 4, and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzamide can be synthesized through the nitration of benzamide. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions, such as using tin and hydrochloric acid.

    Hydrolysis: Under drastic conditions, the amide group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or other strong bases.

    Reduction: Tin and hydrochloric acid or other reducing agents.

    Hydrolysis: Strong acids or bases under elevated temperatures.

Major Products:

    Nucleophilic Substitution: Formation of nitrite ions.

    Reduction: Formation of 2,4,6-triaminobenzamide.

    Hydrolysis: Formation of 2,4,6-trinitrobenzoic acid.

Scientific Research Applications

2,4,6-Trinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential as a biochemical probe due to its ability to undergo specific reactions.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of explosives and other high-energy materials due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrobenzamide involves its interaction with nucleophiles and reducing agents. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations and applications.

Comparison with Similar Compounds

    2,4,6-Trinitrophenol (Picric Acid): Similar in structure but with a hydroxyl group instead of an amide group.

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amide group.

    2,4,6-Trinitrobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an amide group.

Uniqueness: 2,4,6-Trinitrobenzamide is unique due to the presence of the amide group, which imparts different chemical properties and reactivity compared to other nitroaromatic compounds. Its ability to undergo specific nucleophilic substitutions and reductions makes it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2,4,6-trinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEUNEYDKZLGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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